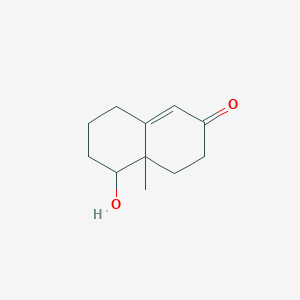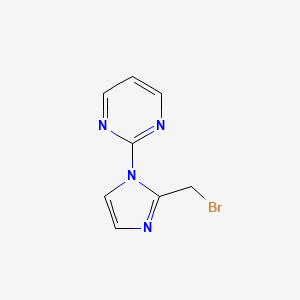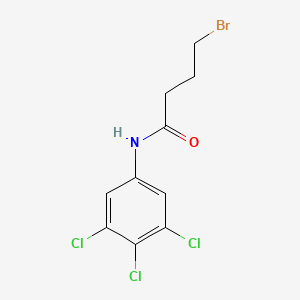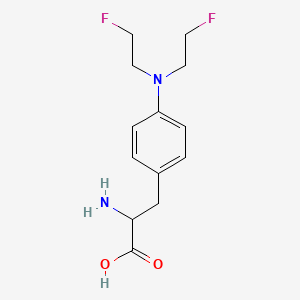![molecular formula C16H15ClN2O4 B14172956 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol CAS No. 5304-15-4](/img/structure/B14172956.png)
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol: is an organic compound characterized by its complex structure, which includes a chloro-substituted phenyl group, an imine linkage, and a nitrophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol typically involves a multi-step process:
Formation of the imine linkage: This step involves the condensation of 5-chloro-2-methylbenzaldehyde with 6-ethoxy-4-nitroaniline under acidic or basic conditions to form the imine intermediate.
Cyclization and final product formation: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenol moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Activity: Due to its structural features, the compound may exhibit antimicrobial properties, making it a candidate for further biological studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites. The nitrophenol moiety may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-4-nitrophenol: Similar structure but lacks the ethoxy group.
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol: Similar structure but lacks the nitro group.
Uniqueness: The presence of both the nitro and ethoxy groups in 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol provides unique chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
5304-15-4 |
|---|---|
Fórmula molecular |
C16H15ClN2O4 |
Peso molecular |
334.75 g/mol |
Nombre IUPAC |
2-[(5-chloro-2-methylphenyl)iminomethyl]-6-ethoxy-4-nitrophenol |
InChI |
InChI=1S/C16H15ClN2O4/c1-3-23-15-8-13(19(21)22)6-11(16(15)20)9-18-14-7-12(17)5-4-10(14)2/h4-9,20H,3H2,1-2H3 |
Clave InChI |
GNGUMSSCUYJLPI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)




![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)



